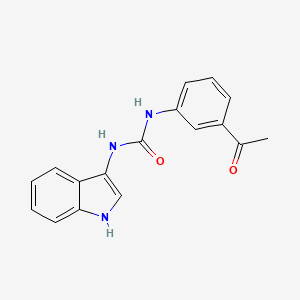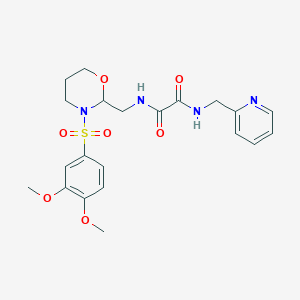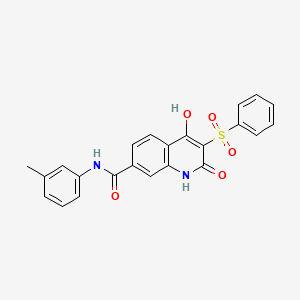![molecular formula C15H26N2O2 B2823962 N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199900-14-4](/img/structure/B2823962.png)
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as DMCM, is a synthetic compound that belongs to the class of imidazobenzodiazepines. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. DMCM has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA, this compound reduces the inhibitory effect of GABA on neuronal activity, leading to increased excitability and neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are thought to be mediated by the antagonism of the GABA-A receptor and the resulting changes in neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments is its high potency and specificity for the GABA-A receptor, which allows for precise manipulation of neuronal activity. However, its proconvulsant and anxiogenic effects can be problematic in certain experimental paradigms, and its potential for inducing seizures requires careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide and its effects on the GABA-A receptor. One area of interest is the role of the receptor in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have applications in the treatment of anxiety and epilepsy, as well as in the development of novel pharmacological agents for the modulation of GABAergic neurotransmission. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
Synthesemethoden
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide can be synthesized through a multistep process involving the reaction of 4,4-dimethylcyclohexylmethylamine with acryloyl chloride, followed by the reaction of the resulting product with N-methylpropionamide. The final product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological conditions. It has been shown to have anxiogenic and proconvulsant effects in animal models, indicating its potential use in the study of anxiety and epilepsy. This compound has also been used to study the effects of GABA-A receptor antagonism on learning and memory, as well as on the regulation of the hypothalamic-pituitary-adrenal axis.
Eigenschaften
IUPAC Name |
N-[2-[(4,4-dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-14(19)17(4)11-13(18)16-10-12-6-8-15(2,3)9-7-12/h5,12H,1,6-11H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOYENYTZRDBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CNC(=O)CN(C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2823879.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2823885.png)

![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)
![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)
![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)



![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)